N-(1-Methylbenzotriazol-5-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylbenzotriazol-5-yl)but-2-ynamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylbenzotriazol-5-yl)but-2-ynamide typically involves the reaction of 1-methylbenzotriazole with but-2-ynoic acid or its derivatives under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylbenzotriazol-5-yl)but-2-ynamide undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-(1-Methylbenzotriazol-5-yl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1-Methylbenzotriazol-5-yl)but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to bind effectively to active sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacks the but-2-ynamide moiety.
1-Methylbenzotriazole: Similar to N-(1-Methylbenzotriazol-5-yl)but-2-ynamide but without the but-2-ynamide group.
Tolyltriazole: Another benzotriazole derivative with a methyl group at a different position.
Uniqueness
This compound is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other benzotriazole derivatives .
Properties
IUPAC Name |
N-(1-methylbenzotriazol-5-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-3-4-11(16)12-8-5-6-10-9(7-8)13-14-15(10)2/h5-7H,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUZOULRRAGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.